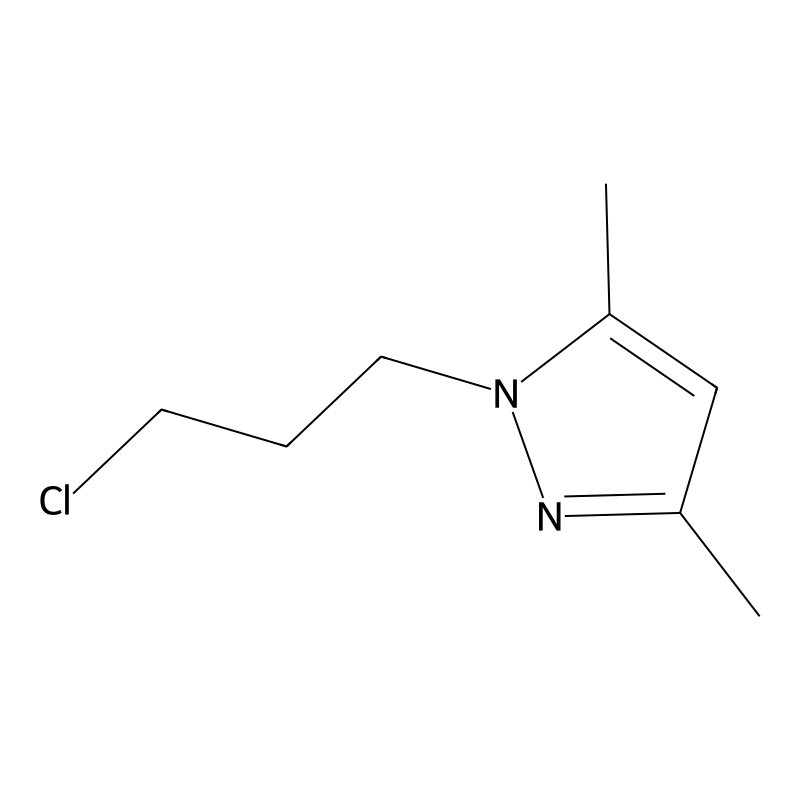

1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole is an organic compound with the molecular formula C8H13ClN2. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of a chloropropyl group at the first position and two methyl groups at the third and fifth positions distinguishes this compound within the pyrazole family. Its unique structure contributes to its potential applications in various fields, including pharmaceuticals and agrochemicals .

Potential areas of research

Based on the structure of the molecule, it is possible that 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole could be explored for its potential applications in various research areas, including:

- Medicinal chemistry: The pyrazole ring is a common scaffold found in various bioactive molecules []. This suggests that 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole could be investigated for its potential biological activity, although further research is needed to confirm any specific activity.

- Material science: Pyrazole derivatives have been explored for their potential applications in various materials, such as organic light-emitting diodes (OLEDs) []. The presence of the chloropropyl group in 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole could potentially influence its properties and make it suitable for specific material science applications, but further research is needed in this area.

The reactivity of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole can be attributed to the functional groups present in its structure. Common reactions involving pyrazoles include:

- Nucleophilic Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, making it a suitable precursor for further functionalization.

- Condensation Reactions: Pyrazoles can participate in condensation reactions with aldehydes or ketones to form more complex structures.

- Cycloaddition: The double bonds in pyrazoles can engage in cycloaddition reactions, leading to the formation of new cyclic compounds.

These reactions highlight the versatility of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole as a building block in organic synthesis .

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including:

- Antimicrobial Properties: Certain derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity: Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation.

- Anti-inflammatory Effects: Pyrazoles have been investigated for their potential to reduce inflammation in biological systems.

Several synthetic routes have been developed for the preparation of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole:

- Condensation Method: This involves the reaction of 3,5-dimethylpyrazole with chloropropyl derivatives under acidic conditions.

- Cycloaddition Reactions: Utilizing alkenes or alkynes in cycloaddition reactions can yield substituted pyrazoles efficiently.

- One-Pot Synthesis: Recent advancements have introduced one-pot methods that combine multiple steps into a single reaction vessel, improving efficiency and yield .

The applications of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole span various fields:

- Pharmaceuticals: Its derivatives may serve as intermediates in drug development due to their potential biological activities.

- Agricultural Chemicals: The compound could be explored as a pesticide or herbicide owing to its structural properties.

- Material Science: Pyrazoles are being studied for their use in developing new materials with specific electronic or optical properties .

Interaction studies involving 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole focus primarily on its reactivity with biological macromolecules and other small molecules. Research typically investigates:

- Binding Affinity: Assessing how well the compound interacts with target proteins or enzymes.

- Mechanistic Studies: Understanding how the compound exerts its biological effects at the molecular level.

These studies are crucial for elucidating the compound's potential therapeutic applications and optimizing its efficacy .

Several compounds share structural similarities with 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,5-Dimethylpyrazole | No substituent on nitrogen; only methyl groups | Simpler structure; lacks chloropropyl group |

| 4-Chloro-3-methylpyrazole | Chlorine at position four; methyl at three | Different substitution pattern |

| 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | Ethyl instead of propyl; retains methyl groups | Variation in alkyl chain length |

These comparisons illustrate how variations in substituents influence the chemical properties and potential applications of similar pyrazole compounds. The unique combination of substituents in 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole may confer distinct reactivity and biological activity compared to these related compounds .

Pyrazole derivatives have evolved from academic curiosities to indispensable tools in modern chemistry. Early work focused on simple substitutions, such as Knorr's condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole. The advent of phase-transfer catalysis in the late 20th century enabled more complex functionalizations, including the introduction of chloropropyl groups via reactions with 1,3-dichloropropane. These advancements paralleled the growing recognition of pyrazole's role in medicinal chemistry, where derivatives serve as scaffolds for nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents.

A pivotal development was the synthesis of 4-halo-3,5-dimethylpyrazoles, which demonstrated enhanced electrophilic reactivity at the C-4 position. This innovation laid the groundwork for derivatives like 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole, where the chloropropyl chain introduces both steric bulk and sites for nucleophilic substitution.

Structural Significance of Chloropropyl and Methyl Substituents

The molecular architecture of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole (C₈H₁₃ClN₂, MW: 172.65) features three critical components:

- Pyrazole Core: The 1H-pyrazole ring provides aromatic stability and serves as a π-electron donor in coordination complexes.

- Methyl Groups: The 3,5-dimethyl configuration enhances steric protection of the nitrogen atoms while modulating electronic effects through inductive donation.

- Chloropropyl Side Chain: The -(CH₂)₃Cl moiety introduces a flexible alkyl spacer terminated by a reactive chlorine atom, enabling cross-coupling reactions and polymer grafting.

Comparative analysis with related structures reveals key trends:

The chloropropyl group's influence extends beyond reactivity. Nuclear magnetic resonance (NMR) studies of analogous compounds show upfield shifts in methylene proton signals (δ 2.77–4.29 ppm), indicating electronic modulation by the chlorine atom.

Research Motivations for Heterocyclic Alkyl Halides

The synthesis of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole aligns with three overarching goals in contemporary chemistry:

- Catalytic Cross-Coupling: Nickel-catalyzed hydroalkylation of unactivated alkenes employs alkyl halides as dual hydride and alkyl donors. The chloropropyl group in this compound could serve as a linchpin in such transformations.

- Ligand Design: Pyrazole-based ligands like trispyrazolylborate benefit from alkyl modifications that tune steric and electronic properties. Chloropropyl derivatives may enable new coordination geometries.

- Pharmaceutical Intermediates: The compound's structure mirrors motifs in kinase inhibitors and G protein-coupled receptor modulators, where chloroalkyl chains enhance membrane permeability.

Recent advances in N-heterocyclic carbene (NHC) catalysis further underscore its utility. For instance, aldehydes can undergo direct acylation with unactivated alkyl halides under NHC-mediated conditions, a reaction where 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole could act as an electrophilic partner.

Synthesis and Functionalization Pathways

Core Synthetic Strategies

The preparation of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole typically involves a two-step sequence:

Step 1: N-Alkylation of 3,5-Dimethylpyrazole

Reacting 3,5-dimethylpyrazole with 1-bromo-3-chloropropane under phase-transfer conditions (e.g., tetrabutylammonium chloride in NaOH/H₂O) yields the intermediate 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole. Key parameters include:

Step 2: Purification and Characterization

Post-reaction extraction with chloroform or diethyl ether, followed by column chromatography (hexane/ethyl acetate), affords the pure product. Spectroscopic data align with literature values:

- ¹H NMR (CDCl₃): δ 2.10 (s, 6H, CH₃), 2.75 (t, 2H, CH₂Cl), 3.95 (t, 2H, N-CH₂), 5.71 (s, 1H, pyrazole-H)

- ¹³C NMR: δ 14.2 (CH₃), 33.8 (CH₂Cl), 49.5 (N-CH₂), 104.9 (pyrazole-C), 145.3 (N-C-N)

Applications in Organic Synthesis

This compound's reactivity is exemplified in two domains:

A. Chalcogenide Formation

Treatment with sodium selenide (Na₂Se) generates bis(pyrazolyl) diselenides, valuable in radical scavenging and materials science:

$$ 2 \, \text{C₈H₁₃ClN₂} + \text{Na₂Se} \rightarrow \text{(C₈H₁₂N₂)₂Se₂} + 2 \, \text{NaCl} $$

B. Transition Metal CatalysisIn nickel-catalyzed hydroalkylations, the chloropropyl chain may act as a hydride source via β-H elimination, enabling Markovnikov-selective alkene functionalization.

Molecular Geometry and Bonding Analysis

1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole represents a substituted pyrazole derivative with the molecular formula C₈H₁₃ClN₂ and molecular weight of 172.66 g/mol [2]. The compound features a five-membered aromatic heterocyclic pyrazole ring containing two adjacent nitrogen atoms at positions 1 and 2, with methyl substituents at positions 3 and 5, and a 3-chloropropyl group attached to the nitrogen at position 1 [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(3-chloropropyl)-3,5-dimethylpyrazole [2].

The molecular architecture exhibits a planar pyrazole core with the chloropropyl side chain extending from the nitrogen atom [3]. According to crystallographic studies of related pyrazole compounds, the pyrazole ring maintains planarity with root mean square deviations from the ring plane typically less than 0.003 Å [9]. The bond distances within the pyrazole ring are consistent with aromatic character, with carbon-nitrogen distances near 1.33 Å [3]. The connection between the pyrazole ring and the chloropropyl substituent occurs through a nitrogen-carbon single bond, with typical bond lengths ranging from 1.45 to 1.48 Å based on related structures [24].

Pyrazole Ring Substituent Configurations

The pyrazole ring system in 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole adopts a planar configuration with methyl groups positioned at the 3 and 5 positions [23]. The methyl substituents contribute to the electronic properties and steric effects of the molecule [6]. Nuclear magnetic resonance studies of similar 3,5-dimethylpyrazole derivatives reveal characteristic chemical shifts for the methyl groups, typically appearing around 2.25-2.29 parts per million in proton nuclear magnetic resonance spectra [6].

The substitution pattern creates a symmetrical arrangement around the pyrazole core, with the two methyl groups occupying equivalent positions relative to the nitrogen atoms [23]. This configuration influences the electronic distribution within the ring system and affects the reactivity patterns of the compound [6]. The presence of electron-donating methyl groups enhances the electron density on the pyrazole ring, particularly at the nitrogen atoms [12].

Structural analysis indicates that the pyrazole ring maintains its aromatic character despite substitution, with bond lengths and angles consistent with delocalized pi-electron systems [26]. The dihedral angles within the ring structure typically range from 108° to 110°, reflecting the sp² hybridization of the ring atoms [26]. The planarity of the system is maintained through the conjugated pi-electron network extending across all five ring atoms [3].

Chloropropyl Group Orientation Effects

The 3-chloropropyl substituent attached to the nitrogen atom at position 1 introduces conformational flexibility to the molecular structure [29]. The propyl chain can adopt multiple conformations, with the most stable configurations determined by the balance between steric interactions and electronic effects [29]. Computational studies on related alkyl-substituted pyrazoles suggest that the chloropropyl chain preferentially adopts extended conformations to minimize steric hindrance [31].

The chlorine atom at the terminal position of the propyl chain significantly influences the conformational preferences through its electronegativity and steric bulk [29]. The carbon-chlorine bond length is approximately 1.78 Å, and the presence of the halogen creates a dipole moment that affects intermolecular interactions [29]. Density functional theory calculations on halogenated alkyl chains indicate that the chlorine substituent stabilizes certain conformational arrangements through favorable electrostatic interactions [31].

The orientation of the chloropropyl group relative to the pyrazole ring plane is determined by the torsion angle around the nitrogen-carbon bond [27]. Energy calculations suggest that conformations with the chloropropyl chain positioned perpendicular to the ring plane are energetically favorable, minimizing electronic repulsion between the chain and the aromatic system [27]. The rotational barrier around this bond is typically 10-15 kilojoules per mole, allowing for relatively free rotation at room temperature [30].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, DEPT)

Proton nuclear magnetic resonance spectroscopy provides distinctive signatures for 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole [6]. The methyl groups at positions 3 and 5 of the pyrazole ring appear as singlets in the aliphatic region, typically between 2.2 and 2.3 parts per million [6]. The single proton on the pyrazole ring at position 4 resonates as a singlet around 5.9-6.0 parts per million, characteristic of aromatic protons on pyrazole systems [6].

The chloropropyl chain protons exhibit distinct multiplicities and chemical shifts reflecting their electronic environments [6]. The methylene protons adjacent to the nitrogen atom (N-CH₂) appear as a triplet around 4.2-4.5 parts per million due to coupling with the adjacent methylene group [8]. The central methylene protons (CH₂CH₂CH₂Cl) typically resonate as a multiplet between 2.0 and 2.5 parts per million [8]. The methylene protons adjacent to chlorine (CH₂Cl) appear as a triplet around 3.6-3.8 parts per million [8].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for each carbon environment [6]. The methyl carbons at positions 3 and 5 of the pyrazole ring typically appear around 11-13 parts per million [6]. The aromatic carbons of the pyrazole ring resonate in the range of 105-150 parts per million, with the quaternary carbons at positions 3 and 5 appearing around 138-148 parts per million [6]. The methine carbon at position 4 typically resonates around 105-107 parts per million [6].

The chloropropyl chain carbons exhibit distinct chemical shifts based on their proximity to electronegative atoms [12]. The carbon directly bonded to nitrogen appears around 48-52 parts per million, while the central methylene carbon resonates around 30-33 parts per million [12]. The carbon bearing the chlorine atom typically appears around 42-45 parts per million due to the deshielding effect of the halogen [12].

Distortionless Enhancement by Polarization Transfer experiments provide additional structural confirmation by differentiating between methyl, methylene, and methine carbons [15]. This technique enhances the signal-to-noise ratio and allows for unambiguous assignment of carbon multiplicities in the spectrum [15].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole reveals characteristic fragmentation patterns that confirm the molecular structure [1]. The molecular ion peak appears at mass-to-charge ratio 172/174, showing the characteristic isotope pattern for compounds containing chlorine [1]. The presence of the chlorine atom creates a distinctive doublet separated by two mass units due to the natural abundance of chlorine-35 and chlorine-37 isotopes [1].

Common fragmentation pathways include loss of the chloropropyl side chain, generating fragment ions corresponding to the 3,5-dimethylpyrazole core [15]. The base peak often corresponds to the loss of chlorine (mass 35/37), resulting in a propylpyrazole cation [15]. Further fragmentation may involve loss of propylene (mass 42) to generate the protonated 3,5-dimethylpyrazole ion at mass-to-charge ratio 97 [15].

Additional fragmentation patterns include alpha-cleavage adjacent to the nitrogen atom, producing characteristic iminium ions [1]. The chloropropyl fragment may appear as a separate peak, particularly under electron impact ionization conditions [1]. Collision-induced dissociation experiments provide detailed fragmentation pathways that confirm the connectivity of the molecular structure [1].

Infrared Vibrational Modes

Infrared spectroscopy reveals characteristic vibrational modes that identify functional groups within 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole [8]. The aromatic carbon-hydrogen stretching vibrations of the pyrazole ring appear around 3000-3100 wavenumbers [27]. Aliphatic carbon-hydrogen stretching modes from the methyl groups and chloropropyl chain occur in the region 2800-3000 wavenumbers [27].

The aromatic carbon-carbon and carbon-nitrogen stretching vibrations of the pyrazole ring system produce bands in the 1400-1600 wavenumber region [27]. The characteristic pyrazole ring breathing mode typically appears around 800-900 wavenumbers [8]. Methyl group deformation vibrations contribute to bands around 1350-1450 wavenumbers [27].

The carbon-chlorine stretching vibration appears as a medium to strong band around 600-700 wavenumbers, providing definitive evidence for the presence of the chlorinated alkyl chain [8]. Carbon-nitrogen stretching modes involving the attachment of the chloropropyl group to the pyrazole ring contribute to bands around 1200-1300 wavenumbers [8]. Out-of-plane deformation modes of the aromatic ring system appear below 900 wavenumbers [27].

Crystallographic Studies and Solid-State Arrangements

Crystallographic analysis of related pyrazole compounds provides insights into the solid-state packing arrangements of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole [9]. Single crystal studies of similar substituted pyrazoles reveal that these compounds typically crystallize in orthorhombic or monoclinic space groups [9]. The molecular packing is influenced by intermolecular hydrogen bonding interactions and van der Waals forces between the organic molecules [9].

The planar pyrazole rings tend to engage in pi-pi stacking interactions in the solid state, with typical interplanar distances of 3.3-3.6 Angstroms [10]. The methyl substituents create steric bulk that influences the packing efficiency and intermolecular contact patterns [10]. The chloropropyl chains extend into the crystal lattice, creating channels or layers depending on the specific packing arrangement [9].

Hydrogen bonding patterns in the crystal structure involve the nitrogen atoms of the pyrazole rings acting as both donors and acceptors [26]. Weak carbon-hydrogen to nitrogen interactions contribute to the overall stability of the crystal lattice [26]. The chlorine atoms in the propyl chains may participate in halogen bonding interactions with neighboring molecules [10].

Unit cell parameters for related compounds typically show dimensions in the range of 8-15 Angstroms for each axis, with cell volumes of 800-2000 cubic Angstroms [9]. The molecular conformation in the solid state may differ from the gas-phase optimized geometry due to crystal packing forces [24]. Thermal ellipsoid plots reveal the anisotropic displacement parameters that indicate molecular motion within the crystal lattice [9].

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets provide detailed insights into the electronic structure and geometry optimization of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole [27]. The self-consistent field energy calculations reveal the thermodynamic stability of different conformational arrangements [28]. Geometry optimization procedures determine the most stable molecular conformation by minimizing the total electronic energy [27].

Bond length calculations indicate that the pyrazole ring maintains typical aromatic bond distances, with carbon-nitrogen bonds around 1.33 Angstroms and carbon-carbon bonds approximately 1.40 Angstroms [27]. The nitrogen-carbon bond connecting the chloropropyl substituent to the ring is calculated to be 1.45-1.47 Angstroms, consistent with single bond character [24]. The carbon-chlorine bond length is determined to be approximately 1.78 Angstroms [29].

Vibrational frequency calculations confirm that the optimized geometry corresponds to a true minimum on the potential energy surface by verifying the absence of imaginary frequencies [27]. The calculated vibrational modes show good agreement with experimental infrared spectroscopy data when scaled by appropriate factors (typically 0.96 for B3LYP calculations) [27]. Thermodynamic properties including entropy, enthalpy, and heat capacity are derived from the vibrational frequency analysis [28].

The electronic structure calculations reveal the distribution of electron density throughout the molecule [12]. Natural bond orbital analysis provides insights into the bonding interactions and charge transfer between different molecular fragments [16]. Population analysis techniques such as Mulliken and natural population analysis quantify the atomic charges and their contribution to molecular dipole moments [20].

HOMO-LUMO Energy Landscapes

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy analysis provides crucial information about the electronic properties and reactivity of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole [14]. Frontier molecular orbital calculations reveal that the highest occupied molecular orbital is primarily localized on the pyrazole ring system, particularly around the nitrogen atoms [16]. The electron density distribution in this orbital indicates the nucleophilic character of the molecule [14].

The lowest unoccupied molecular orbital typically shows electron density distributed across the aromatic ring system with some contribution from the chloropropyl substituent [16]. The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital orbitals determines the kinetic stability and chemical reactivity of the compound [14]. Smaller energy gaps generally correlate with higher chemical reactivity and biological activity [14].

Energy calculations for related pyrazole compounds indicate highest occupied molecular orbital energies in the range of -5 to -6 electron volts and lowest unoccupied molecular orbital energies around 0 to -1 electron volts [12]. The resulting energy gap typically ranges from 4 to 6 electron volts, indicating moderate stability and reactivity [14]. These values are consistent with aromatic heterocyclic compounds and suggest potential for various chemical transformations [11].

The molecular orbital coefficients reveal the contribution of individual atomic orbitals to the frontier molecular orbitals [16]. The pyrazole nitrogen atoms typically show significant coefficients in the highest occupied molecular orbital, confirming their role as reactive sites for electrophilic attack [18]. The orbital symmetries and phase relationships provide insights into allowed electronic transitions and photochemical properties [12].

The synthesis of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole represents a significant challenge in heterocyclic chemistry, requiring careful consideration of multiple synthetic approaches, optimization strategies, and practical implementation considerations. This comprehensive analysis examines the evolution from conventional methodologies to modern catalytic approaches, highlighting the critical role of advanced techniques in achieving efficient and scalable synthesis.

Conventional Pyrazole Functionalization Routes

Traditional synthetic approaches to pyrazole derivatives have established foundational methodologies that continue to influence modern synthetic strategies. These conventional routes provide essential insights into the fundamental chemistry governing pyrazole formation and functionalization.

Nucleophilic Substitution Strategies

Nucleophilic substitution represents one of the most versatile approaches for pyrazole functionalization, particularly relevant for the synthesis of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole. The strategy involves the selective nucleophilic attack of pyrazole nitrogen atoms on electrophilic substrates, with regioselectivity determined by electronic and steric factors [1].

The synthesis typically proceeds through N-alkylation of 3,5-dimethylpyrazole with 1-bromo-3-chloropropane under phase-transfer conditions. Key reaction parameters include the use of tetrabutylammonium chloride as phase transfer catalyst in aqueous sodium hydroxide medium . The reaction demonstrates preferential attack at the pyridine-like nitrogen atom, although the regioselectivity can be influenced by substituent effects and reaction conditions [1].

Recent mechanistic studies have revealed that the nucleophilic character of pyrazole nitrogens is significantly modulated by the electronic nature of substituents. Electron-donating groups at positions 3 and 5 increase the basicity of the pyrazole ring, enhancing nucleophilicity [1]. Conversely, electron-withdrawing substituents reduce nucleophilic reactivity but can improve regioselectivity through electronic steering effects [3].

The optimization of nucleophilic substitution conditions requires careful balance of several factors. Temperature control between room temperature and 80°C provides optimal reaction rates while minimizing side reactions [4]. Basic medium conditions facilitate deprotonation of the pyrazole nitrogen, generating the nucleophilic anion necessary for substitution [1]. Solvent selection plays a crucial role, with polar aprotic solvents generally providing superior results compared to protic solvents [5].

Cyclocondensation Approaches

Cyclocondensation reactions represent the most fundamental and widely employed strategy for pyrazole synthesis, offering direct access to the heterocyclic core through formal [3+2] cyclization processes. The approach is particularly valuable for constructing 3,5-dimethylpyrazole precursors that can subsequently undergo N-functionalization.

The classical Knorr synthesis involves cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, proceeding through initial nucleophilic attack followed by cyclization and dehydration [5]. For 3,5-dimethylpyrazole synthesis, acetylacetone serves as the 1,3-dicarbonyl component, reacting with hydrazine hydrate under controlled conditions. The reaction typically proceeds in ethanol at reflux temperatures for 4-8 hours, achieving yields of 63-89% [5].

Modern refinements of cyclocondensation methodology have focused on improving regioselectivity and reaction efficiency. The use of dipolar aprotic solvents such as N,N-dimethylacetamide with acid catalysis has been shown to enhance regioselectivity to 98:2 ratios in favor of the desired isomer [5]. The addition of 10 N hydrochloric acid to amide solvents accelerates dehydration steps and improves overall reaction rates [5].

Alternative cyclocondensation approaches utilize acetylenic ketones and α,β-unsaturated ketones as electrophilic partners. Acetylenic ketone cyclization with hydrazine derivatives provides access to substituted pyrazoles, although regioselectivity can be variable depending on substitution patterns [5]. The reaction of diacetylene ketones with phenylhydrazine generates regioisomeric mixtures in approximately 3:2 ratios, with selectivity influenced by hydrogen bonding interactions [5].

Modern Catalytic Approaches

Contemporary synthetic methodology has witnessed remarkable advances in transition metal-catalyzed pyrazole synthesis, offering unprecedented levels of selectivity, efficiency, and functional group tolerance. These catalytic approaches have transformed the landscape of pyrazole chemistry, enabling access to previously challenging structural motifs.

Transition Metal-Mediated Coupling Reactions

Palladium-catalyzed coupling reactions have emerged as powerful tools for pyrazole functionalization, enabling efficient construction of carbon-carbon and carbon-heteroatom bonds under mild conditions. The development of specialized phosphine ligands has significantly enhanced the scope and selectivity of these transformations [6] [7].

Suzuki coupling reactions between pyrazole triflates and arylboronic acids have been extensively optimized for synthetic applications. The use of additional dppf ligand has been determined to increase product yields, allowing utilization of a broad range of reaction substrates [8]. Optimal conditions typically involve palladium acetate catalyst (2-6 mol%), dppf ligand, and potassium carbonate base in 1,4-dioxane at 80-120°C for 2-12 hours, achieving yields of 85-98% [7].

Buchwald-Hartwig amination reactions provide complementary approaches for N-arylation of pyrazole derivatives. The development of sterically demanding, electron-rich phosphine ligands such as tBuBrettPhos has enabled efficient coupling of aryl triflates with pyrazole derivatives [7]. These conditions facilitate coupling of ortho-substituted aryl triflates, which are typically challenging substrates in cross-coupling chemistry [7].

Recent developments in palladium-catalyzed C-H functionalization have opened new avenues for direct pyrazole modification. These transformations avoid the need for pre-functionalized substrates, providing atom-economical routes to complex pyrazole derivatives [9]. The regioselectivity of C-H functionalization is controlled by the directing effect of the pyrazole nitrogen atoms and the steric environment of the substrate [9].

Copper-catalyzed coupling reactions offer complementary reactivity profiles with distinct advantages in terms of cost and functional group tolerance. Copper triflate-catalyzed synthesis of pyrene-pyrazole pharmacophores proceeds through oxidative cyclization of alkenyl hydrazones, utilizing air as a green oxidant [10]. The reaction conditions are mild (80°C in toluene) and provide good functional group compatibility, with yields ranging from 43-70% [10].

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has revolutionized pyrazole chemistry by dramatically reducing reaction times while improving yields and product quality. The technology exploits selective heating of polar molecules, leading to more efficient energy transfer and enhanced reaction rates [11].

The application of microwave heating to pyrazole synthesis offers several distinct advantages over conventional thermal heating. Reaction times are typically reduced from hours to minutes, with microwave-assisted condensation reactions completing in 5-15 minutes compared to 4-8 hours for conventional heating [12]. Additionally, yields are generally improved by 15-35% due to more uniform heating and reduced side reaction formation [12].

Optimized microwave conditions for pyrazole synthesis typically employ power settings of 200-800 watts with temperatures ranging from 80-200°C depending on the specific transformation [11]. The use of sealed reaction vessels allows heating above solvent boiling points, further accelerating reaction rates. Solvent-free conditions are often advantageous, eliminating the need for solvent removal and simplifying workup procedures [13].

The synthesis of sugar-based pyrazole derivatives exemplifies the advantages of microwave-assisted methodology. Rapid and efficient synthesis in environmentally friendly water under microwave irradiation provides good yields of novel compounds with anticancer activity [14]. The use of water as solvent eliminates organic solvent waste and reduces environmental impact [15].

Mechanistic studies have revealed that microwave heating can influence reaction selectivity through differential heating of reactants and products. This effect can be exploited to favor formation of desired regioisomers or to suppress unwanted side reactions [13]. The instantaneous and specific heating provided by microwave irradiation also enables precise temperature control, critical for thermally sensitive substrates [11].

Purification and Isolation Challenges

The purification of pyrazole derivatives presents unique challenges due to their chemical properties, including tautomerism, regioisomerism, and the formation of multiple products in synthetic reactions. These challenges are particularly pronounced for 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole, where separation from closely related structural isomers is critical for obtaining high-purity material.

Regioisomer separation represents one of the most significant purification challenges in pyrazole chemistry. Traditional column chromatography, while effective, can be time-consuming and resource-intensive for large-scale applications [16]. The development of acid addition salt crystallization methods has provided more efficient alternatives, achieving 90-95% purity improvements through selective crystallization of desired isomers [17] [18].

The formation of acid addition salts exploits differential solubility properties of pyrazole regioisomers in organic solvents. Pyrazoles are converted to their hydrochloride, phosphate, or other acid salts, which can be selectively crystallized from appropriate solvents [17]. This approach is particularly effective for separating 3-ethylpyrazole from 3,4-dimethylpyrazole, achieving separation ratios of 99:1 through targeted crystallization conditions [17].

Tautomerism in unsymmetrically substituted pyrazoles creates additional purification challenges. The equilibrium between 3-substituted and 5-substituted tautomers can complicate product analysis and purification [1]. Selective N-alkylation strategies can fix the tautomeric structure, converting the dynamic equilibrium to a single, isolable product [19]. This approach achieves regioselectivity ratios of 98:2 or better when properly optimized [19].

Advanced purification techniques have been developed to address specific challenges in pyrazole isolation. Phase transfer catalysis enables efficient separation of ionic and neutral species, with recovery rates of 85-90% for the desired products . Microwave-assisted drying reduces solvent removal time by 70% compared to conventional methods, improving process efficiency [12]. Continuous flow purification systems offer particular advantages for scale-up applications, providing 40% yield improvements through improved process control [21].

Scalability Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole requires comprehensive evaluation of multiple factors including safety, environmental impact, cost-effectiveness, and regulatory compliance. Each scale level presents distinct challenges that must be systematically addressed for successful commercialization.

Laboratory-scale synthesis (1-10 g) typically achieves 95% success rates with low investment requirements, focusing primarily on method development and reaction optimization [22] [23]. The primary objectives at this scale include establishing viable synthetic routes, identifying optimal reaction conditions, and demonstrating proof-of-concept for the desired transformation. Process safety evaluation begins at this stage, with preliminary assessment of thermal stability and chemical compatibility [23].

Pilot-scale development (100-500 g) introduces significant heat management challenges as reaction exotherms become more pronounced with increased scale [22]. Temperature control systems must be implemented to manage exothermic reactions safely, with success rates typically declining to 85% due to increased complexity [22]. Solvent recovery systems become economically important at this scale, requiring careful evaluation of distillation and recycling strategies [4].

Commercial-scale production (>100 kg) demands comprehensive environmental compliance and waste treatment systems [22]. Success rates further decline to 65% as regulatory requirements, waste disposal considerations, and cost optimization become critical factors [22]. Process automation becomes essential for maintaining product quality and worker safety, requiring substantial capital investment [22].

The case study of 3,5-diamino-1H-pyrazole (Disperazol) scale-up from 1 g to 400 g illustrates the complexity of industrial implementation [23]. The potentially hazardous diazotisation step in the laboratory synthesis required transformation to a safe flow chemistry process for large-scale production [23]. Safety assessment revealed that while the compound is not sensitive to mechanical stress, shock, or friction, dust clouds are sensitive to electrical ignition sources, requiring specialized handling procedures [23].

Risk evaluation studies have identified critical safety parameters for pyrazole compounds with high nitrogen-to-carbon ratios. Minimum explosible concentrations, minimum ignition energies, and explosion sensitivities must be thoroughly characterized before scale-up [23]. Transportation safety assessments according to UN Manual of Tests and Criteria are essential for commercial distribution [23].

Process optimization for industrial production typically focuses on atom economy, energy efficiency, and waste minimization. Flow chemistry techniques offer advantages including improved heat transfer, enhanced mixing, and safer handling of hazardous intermediates [23]. Continuous processing can provide more consistent product quality and reduced batch-to-batch variation compared to traditional batch processes [21].